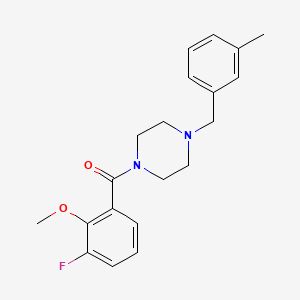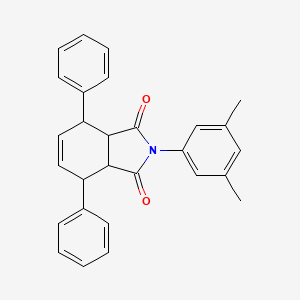![molecular formula C25H17N3O3S B4008527 2-{6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazol-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4008527.png)
2-{6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazol-2-yl}-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
The compound belongs to a class of molecules that have attracted attention for their photophysical properties and potential applications in various fields of chemistry and materials science. These compounds are synthesized through complex reactions involving multiple steps, including annulation, spirocyclization, and carbonylative cyclization processes.
Synthesis Analysis
The synthesis of related compounds often involves Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization processes, offering a pathway to highly functionalized structures. Another method includes palladium-catalyzed aminocarbonylation of o-halobenzoates, producing isoindole-1,3-diones with good yields and functional group tolerance (Shinde et al., 2021).
Molecular Structure Analysis
Molecular structure characterization often employs spectroscopic methods such as NMR. For instance, 1D, COSY, and HSQC 2D NMR spectroscopy have confirmed the structures of similar compounds, revealing insights into their molecular frameworks and the spatial arrangement of atoms (Dioukhane et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including annulation and spirocyclization, contributing to their diverse chemical properties. The reactivity is influenced by the presence of functional groups and the compound's inherent electronic structure.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the behavior of these compounds under different conditions. For example, some derivatives exhibit thermal stability up to 317°C, indicating their potential for applications requiring high thermal resistance (Deshmukh & Sekar, 2015).
Applications De Recherche Scientifique
Photophysical Properties and Synthesis
Research on similar compounds has focused on their synthesis and photophysical properties, indicating their potential use in the development of fluorescent materials and understanding molecular structures. For example, studies on the photophysical behavior of synthesized chromophores related to the compound have used UV-visible and fluorescence spectroscopy to explore their behavior in different solvents, highlighting their potential application in sensing and imaging technologies due to their solvent polarity sensitivity and thermal stability up to 317 °C (Deshmukh & Sekar, 2015).
Catalytic Applications and Synthetic Methods
The compound's structural relatives have been explored for their catalytic applications and synthetic methods. For instance, research on Rh(III)-catalyzed dehydrogenative annulation and spirocyclization involving similar indole derivatives has provided a pathway to highly functionalized products. This methodology has broad substrate scope, good functional group tolerance, and has been described as operationally simple and scalable. The photophysical properties of the annulated products were investigated, suggesting applications in materials science and organic synthesis (Shinde et al., 2021).
Pharmaceutical and Biological Research
Compounds with similar structures have been investigated for their pharmaceutical and biological applications, including their inhibitory effects on enzymes like carbonic anhydrase. These studies have led to the synthesis of novel derivatives with potent inhibitory activities, offering insights into the development of therapeutic agents (Kocyigit et al., 2016).
Environmental and Biodegradation Studies
In environmental science, derivatives of similar compounds have been identified as intermediates in the biodegradation pathways of polycyclic aromatic sulfur heterocycles, such as dibenzothiophene. These findings contribute to understanding the environmental fate of sulfur-containing organic pollutants and the development of bioremediation strategies (Bressler & Fedorak, 2001).
Propriétés
IUPAC Name |
2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c1-14-12-15-6-2-5-9-20(15)27(14)22(29)16-10-11-19-21(13-16)32-25(26-19)28-23(30)17-7-3-4-8-18(17)24(28)31/h2-11,13-14H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOJIAXUNIAFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)N=C(S4)N5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)
![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)

![N-benzyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4008491.png)
![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid](/img/structure/B4008494.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008497.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)

![methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4008534.png)

![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)